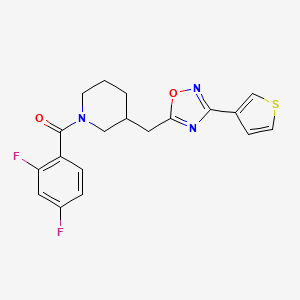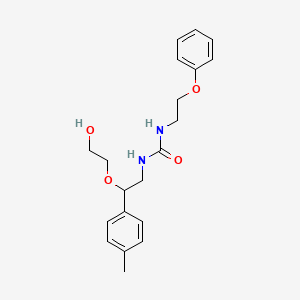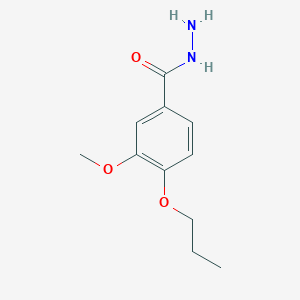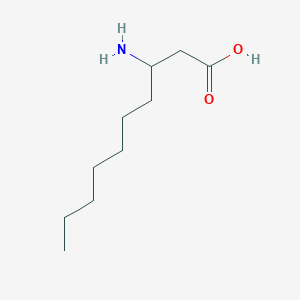
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
“2-Bromo-4-(1,3-dioxolan-2-yl)thiazole” is a chemical compound with the molecular weight of 236.09 . It is a powder in physical form . The IUPAC name for this compound is 2-bromo-4-(1,3-dioxolan-2-yl)thiazole .
Synthesis Analysis
The lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole has been studied . The reaction of lithiation occurs in position 5 of the thiazole ring and double lithiation with t-butyllithium (t-BuLi) in positions 2 and 5 lithium diisopropylamide (LDA) are investigated . When lithiated and dilithiated thiazoles were treated with different electrophiles, a number of trifunctional 1,3-thiazoles were obtained with high yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 236.09 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Chemoselective Synthesis and Drug Discovery
One application involves the use of related compounds in chemoselective synthesis protocols for preparing thiazole derivatives, crucial in drug discovery. For instance, a study by Colella et al. (2018) detailed the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon that allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole. This method offers a pathway for creating thiazole-based compounds with potential bioactivity, demonstrating the broader utility of brominated thiazole derivatives in medicinal chemistry (Colella et al., 2018).
Antimicrobial Activity
Derivatives of thiazole, such as those synthesized from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, have been investigated for their antimicrobial properties. Althagafi et al. (2019) synthesized a series of compounds containing di-, tri-, and tetrathiazole moieties to explore their activity against various bacterial and fungal species. The study revealed that some derivatives exhibited high antimicrobial activity, highlighting the potential of brominated thiazole compounds in the development of new antimicrobials (Althagafi et al., 2019).
Corrosion Inhibition
Thiazole and its derivatives have also been evaluated for their corrosion inhibition performance. Kaya et al. (2016) conducted a study on the corrosion inhibition of iron by several thiazole and thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole. The research involved density functional theory calculations and molecular dynamics simulations, confirming the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).
Acetylcholinesterase Inhibition
The potential of thiazole derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases has been explored. Mekky et al. (2021) synthesized morpholine-linked thiazoles and tested them as acetylcholinesterase inhibitors. Some derivatives showed significant inhibition activity, suggesting their application in developing treatments for Alzheimer's disease (Mekky et al., 2021).
Orientations Futures
Research on thiazole derivatives, which includes “2-Bromo-4-(1,3-dioxolan-2-yl)thiazole”, is ongoing due to their diverse biological activity . These compounds play a significant role in the processes of life, stimulating a steady interest in research in the synthesis of new derivatives of this type .
Propriétés
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSHBSDTBPGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid](/img/structure/B2708288.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2708290.png)
![N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine](/img/structure/B2708292.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide](/img/structure/B2708297.png)
![ethyl 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2708298.png)



![2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2708304.png)
![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)
